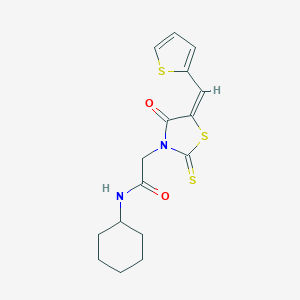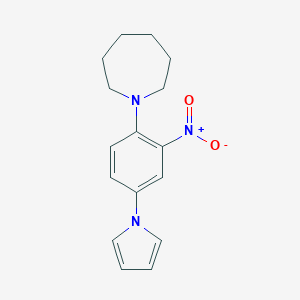
1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The azepane structure is also found in fused-ring derivatives endowed with a wide range of pharmacological activities . The azepane motif is in the top 100 most frequently used ring systems for small molecule drugs .
Synthesis Analysis
The synthesis of the azepane ring is based on different synthetic approaches such as: ring-closing reactions; ring-expansion reactions of cyclic compounds; and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene has been reported . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system . A following hydrogenolysis provides the azepanes in just two steps .
Molecular Structure Analysis
The molecular formula of “1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane” is C16H19N3O2 . The exact mass is 285.147726857 g/mol and the monoisotopic mass is also 285.147726857 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azepane-based compounds often involve ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 285.34 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds and a topological polar surface area of 54 Ų .
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of azepanes, which are seven-membered nitrogen heterocycles . These compounds are often used as building blocks in the synthesis of bioactive materials .
Mode of Action
The mode of action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves a photochemical dearomative ring expansion . This process is centered on the conversion of the nitro group into a singlet nitrene . The process is mediated by blue light and occurs at room temperature . It transforms the six-membered benzenoid framework into a seven-membered ring system .
Biochemical Pathways
The synthesis of azepanes is integral to the discovery, manufacturing, and evolution of high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .
Result of Action
The result of the action of this compound is the formation of a seven-membered azepane ring . This is achieved through a two-step process involving photochemical dearomative ring expansion followed by hydrogenolysis . The utility of this strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The photochemical dearomative ring expansion process is mediated by blue light and occurs at room temperature
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research on 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane. One direction is to further investigate its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on other physiological processes, such as pain perception and mood regulation. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for various research applications.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesis Methods
The synthesis of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves several steps. The starting material is 2-nitro-4-bromophenol, which is reacted with pyrrole in the presence of a palladium catalyst to form 2-nitro-4-pyrrol-1-ylphenol. This compound is then reacted with 1-bromoazepane in the presence of a base to form this compound.
Scientific Research Applications
1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane has been studied for its potential use in various research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection.
properties
IUPAC Name |
1-(2-nitro-4-pyrrol-1-ylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-19(21)16-13-14(17-9-5-6-10-17)7-8-15(16)18-11-3-1-2-4-12-18/h5-10,13H,1-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQOYSVXJPPPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N3C=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)

![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)
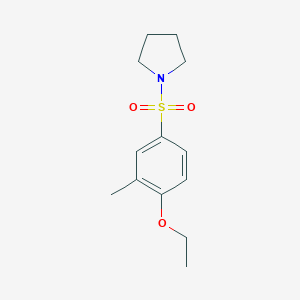
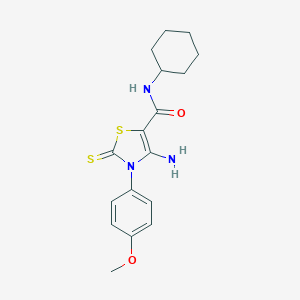
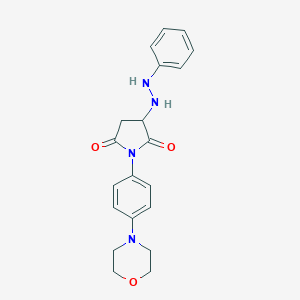
![2-[5-(Methylethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B362522.png)
![4-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B362524.png)
